N'-hydroxy-2-thiophen-2-ylsulfonylethanimidamide
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Overview
Description
N’-hydroxy-2-thiophen-2-ylsulfonylethanimidamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-thiophen-2-ylsulfonylethanimidamide typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine.
Industrial Production Methods
Industrial production of thiophene derivatives, including N’-hydroxy-2-thiophen-2-ylsulfonylethanimidamide, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-thiophen-2-ylsulfonylethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .
Scientific Research Applications
N’-hydroxy-2-thiophen-2-ylsulfonylethanimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets and pathways.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-thiophen-2-ylsulfonylethanimidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its observed biological activities. For example, it may inhibit microbial growth by targeting essential enzymes in bacterial cells or exhibit anticancer activity by interfering with cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
N’-hydroxy-2-thiophen-2-ylsulfonylethanimidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its N’-hydroxy and sulfonylethanimidamide groups contribute to its ability to undergo various chemical reactions and interact with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
175201-96-4 |
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Molecular Formula |
C6H8N2O3S2 |
Molecular Weight |
220.3 g/mol |
IUPAC Name |
N'-hydroxy-2-thiophen-2-ylsulfonylethanimidamide |
InChI |
InChI=1S/C6H8N2O3S2/c7-5(8-9)4-13(10,11)6-2-1-3-12-6/h1-3,9H,4H2,(H2,7,8) |
InChI Key |
MSZDATJNTZYAQL-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)S(=O)(=O)CC(=NO)N |
Isomeric SMILES |
C1=CSC(=C1)S(=O)(=O)C/C(=N/O)/N |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)CC(=NO)N |
Origin of Product |
United States |
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